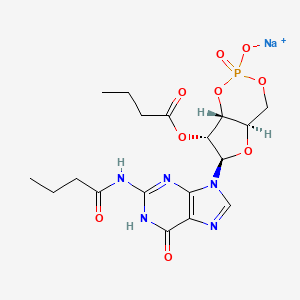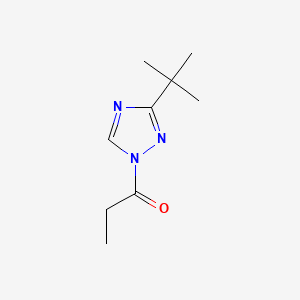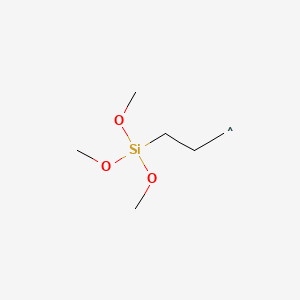
3,4-Methylenedioxy PV8 (hydrochloride)
説明
3,4-Methylenedioxy PV8 (hydrochloride) is an analytical reference material that is structurally categorized as a cathinone . It is also known as MDPV two carbon homolog and Methylenedioxy Pyrovalerone two carbon homolog . The physiological and toxicological properties of this compound are not known .
Molecular Structure Analysis
The molecular formula of 3,4-Methylenedioxy PV8 (hydrochloride) is C18H25NO3 • HCl . The formal name is 1-(1,3-benzodioxol-5-yl)-2-(1-pyrrolidinyl)-1-heptanone, monohydrochloride . The SMILES representation is O=C(C(CCCCC)N1CCCC1)C2=CC(OCO3)=C3C=C2.Cl .Physical And Chemical Properties Analysis
The molecular weight of 3,4-Methylenedioxy PV8 (hydrochloride) is 339.9 g/mol . It is a neat solid . Unfortunately, other physical and chemical properties like melting point, boiling point, and flash point are not determined .科学的研究の応用
Forensic Chemistry & Toxicology
3,4-Methylenedioxy PV8 (hydrochloride): is utilized as an analytical reference material in forensic chemistry to identify and quantify substances within a sample that may have legal implications . Its role in toxicology is crucial for understanding the physiological and toxicological properties of novel psychoactive substances, which can aid in the development of detection methods for these compounds in biological specimens.
Mass Spectrometry
In mass spectrometry, this compound serves as a calibration standard to ensure the accuracy and precision of the mass spectrometric instrumentation . This application is vital for the structural elucidation and quantification of unknown compounds in complex mixtures.
Novel Stimulants Research
As a structurally categorized cathinone, 3,4-Methylenedioxy PV8 (hydrochloride) is significant in the study of novel stimulants. Researchers investigate its stimulant-like effects, which are reported to be similar to amphetamines, to understand the impact on the central nervous system .
Drug Abuse Potential Analysis
This compound is also important in assessing the abuse potential of new psychoactive substances. Studies involving 3,4-Methylenedioxy PV8 (hydrochloride) can help determine its addictive properties and potential for misuse, contributing to public health policies and regulations .
Pharmacology
In pharmacological research, 3,4-Methylenedioxy PV8 (hydrochloride) can be used to study drug-receptor interactions and the mechanisms of action of cathinone derivatives. This research can lead to the development of therapeutic agents or antidotes for cathinone overdose .
Chemical Library Development
This compound is included in chemical libraries used for high-throughput screening. It aids in the discovery of biologically active compounds by serving as a comparison standard against which new synthetic molecules can be tested .
Substance Identification Education
Educational programs in chemistry and pharmacology utilize 3,4-Methylenedioxy PV8 (hydrochloride) to teach students about substance identification and the properties of synthetic cathinones. It’s an example used to illustrate the process of drug development and the importance of chemical standards .
Regulatory Compliance
3,4-Methylenedioxy PV8 (hydrochloride): is also used by institutions to comply with regulatory standards. As a reference material that meets ISO/IEC 17025 and ISO 17034 international standards, it ensures that laboratories adhere to the required quality and performance criteria .
Safety and Hazards
作用機序
Target of Action
3,4-Methylenedioxy PV8 (hydrochloride) is structurally categorized as a cathinone . Cathinones are a sub-category of amphetamines, which act as central nervous system stimulants .
Mode of Action
As a cathinone, it is likely to act as a central nervous system stimulant .
Biochemical Pathways
As a cathinone, it may affect the dopamine, serotonin, and norepinephrine pathways, similar to other stimulants .
Result of Action
As a cathinone, it may cause stimulant-like effects, similar to amphetamines .
特性
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-pyrrolidin-1-ylheptan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3.ClH/c1-2-3-4-7-15(19-10-5-6-11-19)18(20)14-8-9-16-17(12-14)22-13-21-16;/h8-9,12,15H,2-7,10-11,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPDCJHJHGDHPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C(=O)C1=CC2=C(C=C1)OCO2)N3CCCC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001346601 | |
| Record name | 1-(1,3-Benzodioxol-5-yl)-2-(pyrrolidin-1-yl)heptan-1-one hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001346601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24646-39-7 | |
| Record name | 1-(1,3-Benzodioxol-5-yl)-2-(pyrrolidin-1-yl)heptan-1-one hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001346601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













